Titanium triisostearoylisopropoxide

Description

The exact mass of the compound Isopropyl titanium triisostearate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Emulsifying. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

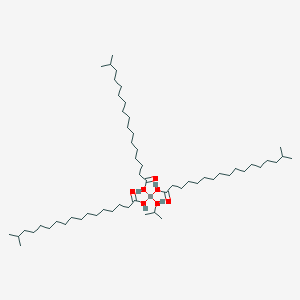

Structure

3D Structure of Parent

Properties

CAS No. |

61417-49-0 |

|---|---|

Molecular Formula |

C57H116O7Ti |

Molecular Weight |

961.4 g/mol |

IUPAC Name |

16-methylheptadecanoic acid;propan-2-ol;titanium |

InChI |

InChI=1S/3C18H36O2.C3H8O.Ti/c3*1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;1-3(2)4;/h3*17H,3-16H2,1-2H3,(H,19,20);3-4H,1-2H3; |

InChI Key |

IEKHISJGRIEHRE-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCCCCCCCCCCC(=O)O.CC(C)CCCCCCCCCCCCCCC(=O)O.CC(C)CCCCCCCCCCCCCCC(=O)O.CC(C)O.[Ti] |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCC(=O)O.CC(C)CCCCCCCCCCCCCCC(=O)O.CC(C)CCCCCCCCCCCCCCC(=O)O.CC(C)O.[Ti] |

Other CAS No. |

61417-49-0 |

physical_description |

Liquid |

Pictograms |

Irritant |

Synonyms |

TITANIUM TRIISOSTEAROYLISOPROPOXIDE; TRIS(ISOOCTADECANOATO)PROPANOLATOTITANIUM; Isopropyltriisostearoyltitanate; titaniumtriisostearolyisopropoxide; tris(isooctadecanoato-o)(2-propanolato)-titaniu; tris(isooctadecanoato-O)(2-propanolato)-Titanium; tris(iso |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Titanium Triisostearoylisopropoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for Titanium triisostearoylisopropoxide (CAS No. 61417-49-0), a versatile organometallic compound. This document details the core synthesis methodologies, reaction mechanisms, and key experimental considerations, presented in a format tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction

This compound, also known by trade names such as Ken-React® KR® TTS, is a monoalkoxy titanate coupling agent.[1][2][3] Its molecular structure, featuring a central titanium atom bonded to one isopropoxy group and three bulky isostearoyl groups, imparts unique properties that make it valuable in a range of applications, including as a dispersion aid, adhesion promoter, and catalyst.[1][2] This guide focuses on the chemical synthesis of this compound, providing a technical foundation for its preparation in a laboratory setting.

Core Synthesis Pathway: Transesterification

The most common and established method for synthesizing this compound is through a transesterification reaction.[4][5] This process involves the reaction of a titanium alkoxide precursor, typically titanium tetraisopropoxide, with isostearic acid.[4][5]

The reaction proceeds via a nucleophilic substitution mechanism where the oxygen atom of the carboxylic acid attacks the electrophilic titanium center of the titanium tetraisopropoxide.[4] This is followed by the elimination of isopropanol. The bulky isostearoyl groups provide significant steric hindrance, which helps to control the reaction and contributes to the stability of the final product.[4] To drive the reaction to completion, the isopropanol byproduct is typically removed from the reaction mixture.[4]

A generalized reaction scheme is as follows:

Ti(O-iPr)₄ + 3 CH₃(CH₂)₁₄COOH → (iPr-O)Ti(OOC(CH₂)₁₄CH₃)₃ + 3 iPr-OH

Reactants and Key Properties

| Reactant | Chemical Formula | Molecular Weight ( g/mol ) | Key Properties |

| Titanium Tetraisopropoxide | C₁₂H₂₈O₄Ti | 284.22 | Precursor to titanium dioxide, moisture-sensitive |

| Isostearic Acid | C₁₈H₃₆O₂ | 284.48 | Long-chain fatty acid, provides bulky organic ligands |

Generalized Experimental Protocol

-

Reactor Setup: A reaction vessel equipped with a mechanical stirrer, a heating mantle, a temperature controller, a nitrogen inlet, and a distillation condenser with a collection flask is assembled.

-

Inert Atmosphere: The entire system is purged with an inert gas, such as dry nitrogen, to create an anhydrous environment and prevent premature hydrolysis of the titanium alkoxide.[4]

-

Charging Reactants: Titanium tetraisopropoxide and isostearic acid are charged into the reaction vessel. The molar ratio of isostearic acid to titanium tetraisopropoxide is typically around 3:1 to favor the formation of the tri-substituted product.

-

Reaction Conditions: The reaction mixture is heated to a temperature in the range of 180-220°C with continuous stirring. The inert gas stream also aids in the removal of the isopropanol byproduct as it forms, often as an azeotropic mixture, which shifts the equilibrium towards the product side.[4]

-

Monitoring and Completion: The reaction progress can be monitored by measuring the amount of isopropanol collected in the distillation receiver. The reaction is considered complete when the theoretical amount of isopropanol has been evolved.

-

Purification: After the reaction is complete, the crude product may be purified. Due to the high boiling point of this compound (approximately 400.8°C at 760 mmHg), purification methods like filtration to remove any solid impurities are common.[] For laboratory scale, if necessary, vacuum distillation could be employed, though it requires high vacuum and temperature.

Alternative Synthesis Considerations

Two-Step Synthesis from Titanium Tetrachloride

An alternative approach involves a two-step process starting from titanium tetrachloride.[7]

-

Preparation of Titanium Tetraisopropoxide: Titanium tetrachloride is reacted with isopropanol to synthesize titanium tetraisopropoxide. This reaction is highly exothermic and produces hydrogen chloride gas, which must be carefully managed.[7]

-

Esterification: The resulting titanium tetraisopropoxide is then reacted with isostearic acid as described in the main transesterification pathway.[7]

Mechanochemical Synthesis

A potential future direction for the synthesis of titanate esters is mechanochemistry. This solvent-free method would involve the milling of solid reactants, such as titanium tetraisopropoxide (which is solid at lower temperatures) and isostearic acid. The mechanical energy would drive the chemical reaction. While specific literature for the mechanochemical synthesis of this compound is not yet prevalent, this method offers potential advantages in terms of reduced solvent waste and energy consumption.[4]

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the synthesis processes.

Caption: Transesterification Synthesis Workflow.

Caption: Two-Step Synthesis Workflow from TiCl₄.

Conclusion

The synthesis of this compound is predominantly achieved through a robust and well-understood transesterification process. Careful control of reaction conditions, particularly the exclusion of moisture and the efficient removal of the isopropanol byproduct, are critical for achieving a high yield of the desired product. While alternative synthesis routes are conceptually viable, the direct reaction of titanium tetraisopropoxide with isostearic acid remains the most practical and widely referenced method. This guide provides the fundamental knowledge required for the laboratory-scale synthesis of this important organotitanate compound. Further process optimization and detailed quantitative analysis would be necessary for scaling up production.

References

- 1. specialchem.com [specialchem.com]

- 2. specialchem.com [specialchem.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. This compound | 61417-49-0 | Benchchem [benchchem.com]

- 5. Isopropyl titanium triisostearate - Descrizione [tiiips.com]

- 7. Buy Isopropyl titanium triisostearate (EVT-318269) | 61417-49-0 [evitachem.com]

An In-depth Technical Guide to Titanium Triisostearoylisopropoxide for Researchers and Drug Development Professionals

Introduction

Titanium triisostearoylisopropoxide (CAS No. 61417-49-0) is an organotitanate compound with a unique molecular structure that makes it highly effective as a coupling agent, surface modifier, and catalyst precursor.[1] Its chemical makeup, featuring a central titanium atom bonded to three bulky isostearoyl groups and one isopropoxy group, allows it to act as a molecular bridge between inorganic and organic materials. This property is of significant interest in materials science, particularly in the development of advanced composites and in modifying the surface properties of materials for specialized applications, including those in the biomedical field.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and key reactions of this compound, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a viscous liquid at room temperature, with its key physical and chemical properties summarized in the tables below.

Physical Properties

The physical characteristics of this compound are crucial for its application in various formulations.

| Property | Value |

| Appearance | Dark Amber / Burgundy transparent viscous liquid[1][3] |

| Molecular Formula | C57H112O7Ti[1] |

| Molecular Weight | 957.37 g/mol [1] |

| Density | 0.95 g/cm³ at 25°C[2][3] |

| Boiling Point | 400.8°C at 760 mmHg[1][4] |

| Flash Point | 93°C - 105°C[3][5] |

| Refractive Index | 1.481[1][4] |

| Vapor Pressure | 60.2 hPa at 25°C[3][5] |

| Water Solubility | 597 μg/L at 25°C (practically insoluble)[5][6] |

Solubility Profile

The solubility of this compound in various organic solvents is a key consideration for its use in different formulations.

| Solvent | Solubility |

| N,N-Dimethylformamide | Very soluble[6] |

| Methanol | Soluble[6] |

| Glacial Acetic Acid | Sparingly soluble[6] |

| Chloroform | Very slightly soluble[6] |

| Water | Practically insoluble[6] |

Chemical Properties and Reactivity

The reactivity of this compound is primarily governed by the central titanium atom and its attached ligands. Key reactions include hydrolysis, transesterification, and thermal decomposition.

Synthesis

The most common method for synthesizing this compound is through a transesterification reaction between titanium tetraisopropoxide and isostearic acid.[1] In this nucleophilic substitution reaction, the isopropoxy groups on the titanium precursor are sequentially replaced by isostearate groups.[1]

References

- 1. echemi.com [echemi.com]

- 2. Buy Isopropyl titanium triisostearate (EVT-318269) | 61417-49-0 [evitachem.com]

- 3. arxiv.org [arxiv.org]

- 4. journal-spqeo.org.ua [journal-spqeo.org.ua]

- 5. Table 1 from 1H and 13C NMR observation of the reaction of acetic acid with titanium isopropoxide | Semantic Scholar [semanticscholar.org]

- 6. Notes on the application of titanate coupling agent-Nanjing Feiteng Chemical Co., Ltd [feitengchem.com]

An In-depth Technical Guide to Titanium Triisostearoylisopropoxide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of titanium triisostearoylisopropoxide, a versatile organometallic compound. The information presented herein is intended for researchers, scientists, and professionals in drug development and materials science, focusing on its chemical properties, synthesis, and applications.

Core Molecular and Physical Properties

This compound is an organotitanate that is primarily used as a coupling agent, particularly in the fields of polymers and surface modification. It is noted for its ability to improve the compatibility and adhesion between inorganic fillers and organic polymer matrices.

The molecular formula and weight of this compound are subject to some variation across different chemical suppliers and databases. The most frequently cited values are presented below. The discrepancy likely arises from the complex nature of the isostearic acid raw material, which is a mixture of branched-chain fatty acids.

| Property | Value | Reference |

| Molecular Formula | C₅₇H₁₁₂O₇Ti | [][2] |

| Alternate Molecular Formula | C₅₇H₁₁₆O₇Ti | [3] |

| Molecular Weight | 957.38 g/mol | [][2] |

| Alternate Molecular Weight | 961.4 g/mol | [3] |

| CAS Number | 61417-49-0 | [][3] |

| Appearance | Burgundy or Dark Amber Transparent Viscous Liquid | [2] |

| Density | Approximately 0.95 g/cm³ at 25°C | [][2] |

| Boiling Point | 400.8°C at 760 mmHg | [][2] |

| Refractive Index | 1.481 | [][2] |

Note: Some sources report a significantly larger molecular formula (C₂₂₈H₄₃₆O₁₆Ti) and weight (3481.76 g/mol ), which may represent an oligomeric or alternative structural form of the compound[4][5][6].

Experimental Protocols

The synthesis of this compound is typically achieved through a transesterification reaction between a titanium alkoxide precursor, most commonly titanium tetraisopropoxide, and isostearic acid.

Reaction Principle: The isopropoxy groups attached to the central titanium atom are sequentially replaced by isostearate groups from isostearic acid in a nucleophilic substitution reaction. The reaction equilibrium is driven towards the product side by the removal of the isopropanol byproduct.

Materials and Equipment:

-

Titanium tetraisopropoxide (Precursor)

-

Isostearic acid

-

Reaction vessel with a stirrer and reflux condenser

-

Heating mantle

-

Inert gas supply (e.g., Nitrogen or Argon)

-

Distillation apparatus for byproduct removal

Methodology:

-

The reaction is conducted under an inert atmosphere to prevent the hydrolysis of the titanium alkoxide precursor by atmospheric moisture.

-

Titanium tetraisopropoxide is charged into the reaction vessel.

-

A stoichiometric amount of isostearic acid (approximately 3 equivalents) is slowly added to the reaction mixture with continuous stirring.

-

The temperature of the mixture is gradually raised to facilitate the reaction and the distillation of the isopropanol byproduct.

-

The reaction is monitored until the theoretical amount of isopropanol has been removed, indicating the completion of the transesterification.

-

The final product is a viscous liquid, which can be purified further if required.

Visualized Workflows and Mechanisms

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General synthesis workflow for this compound.

This compound functions as a molecular bridge between inorganic and organic materials. This mechanism is crucial for its application in composite materials.

Caption: Mechanism of action as a coupling agent.

Applications in Research and Development

While specific signaling pathways involving this compound are not well-documented in publicly available literature, its applications are rooted in materials science and surface chemistry.

-

Polymer Composites: It is used to treat inorganic fillers like calcium carbonate and talc to improve their dispersion in and adhesion to polymer resins. This enhances the mechanical and thermal properties of the resulting composite materials[7].

-

Coatings and Pigments: In coatings, it can reduce the viscosity of the system and allow for a higher loading of fillers and pigments[7]. It improves the dispersion of pigments, leading to better color development and stability.

-

Magnetic Recording Materials: Treatment of magnetic powders with this compound can improve their dispersion on substrates and their adhesion to polymers, which is beneficial for the performance of magnetic recording media[7].

-

Potential in Drug Delivery: While not a primary application, the principles of surface modification using organotitanates are relevant to drug delivery systems. Titanium-based nanomaterials, such as titanium dioxide, are being explored as drug carriers[8]. The surface functionalization of such carriers to improve their stability and interaction with biological systems is a critical area of research where compounds like this compound could offer insights.

Signaling Pathways

A direct and specific signaling pathway involving this compound in a biological context has not been identified in the current body of scientific literature. Research on the biological effects of titanium compounds often focuses on titanium dioxide nanoparticles, which have been shown to induce oxidative stress and inflammatory responses through pathways such as the p38-Nrf-2 signaling pathway[6]. However, it is crucial to distinguish that these findings are related to inorganic titanium dioxide and not the organometallic compound that is the subject of this guide.

Professionals in drug development should exercise caution and not extrapolate the biological effects of titanium dioxide to this compound without specific experimental evidence. The latter's large, lipophilic organic ligands would significantly alter its chemical and biological behavior.

References

- 2. This compound | 61417-49-0 | Benchchem [benchchem.com]

- 3. Buy Isopropyl titanium triisostearate (EVT-318269) | 61417-49-0 [evitachem.com]

- 4. This compound | 61417-49-0 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. P38-Nrf-2 signaling pathway of oxidative stress in mice caused by nanoparticulate TiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Titanium triisostearoylisopropoxide_Nanjing Rong an Chemical Technology Co., Ltd. [ronganchem.cn]

- 8. mdpi.com [mdpi.com]

The Core Mechanism of Titanate Coupling Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanate coupling agents are organometallic compounds that act as molecular bridges at the interface between inorganic fillers or reinforcements and an organic polymer matrix.[1] Their unique chemical structure allows them to significantly improve the dispersion of fillers, enhance interfacial adhesion, and ultimately, augment the mechanical and rheological properties of composite materials.[2][3] This technical guide provides an in-depth exploration of the mechanism of action of titanate coupling agents, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and professionals in materials science and related fields.

The versatility of titanate coupling agents stems from their molecular architecture, which can be tailored to interact with a wide range of inorganic and organic materials.[4] Unlike silane coupling agents, which primarily react with surface hydroxyl groups, titanates can also interact with free protons on the surface of inorganic materials, broadening their applicability to fillers such as calcium carbonate and carbon black.[1][5]

The Six Functional Zones of a Titanate Coupling Agent Molecule

The efficacy of a titanate coupling agent is best understood by dissecting its molecule into six distinct functional zones, each contributing to the overall coupling mechanism.[6][7][8]

-

Zone a: (RO)m - Inorganic Interfacing Group: This is typically a hydrolyzable alkoxy group (e.g., isopropoxy) that reacts with protons or hydroxyl groups on the surface of the inorganic filler, forming a chemical bond.[6][9] This initial reaction creates a monomolecular layer of the coupling agent on the filler surface.[5][8]

-

Zone b: (-O-) - Transesterification Group: This portion of the molecule can undergo transesterification reactions with carboxyl or ester groups present in the polymer matrix or plasticizers, creating strong covalent bonds between the coupling agent and the organic phase.[7][10]

-

Zone c: (OX) - Thermally Stable Backbone Group: This group, which can consist of carboxyl, sulfonyl, or phosphate moieties, provides thermal stability and can also influence the reactivity and solubility of the coupling agent.[6][8]

-

Zone d: (R') - Thermoplastic-Entangling Group: A long-chain alkyl or aromatic group that physically entangles with the polymer chains, enhancing compatibility and improving mechanical properties such as impact strength and elongation.[6][8]

-

Zone e: (Y) - Thermoset-Reactive Group: This functional group, such as an amino or double bond, can crosslink with thermosetting resins like epoxies or polyesters.[6][9]

-

Zone f: (n) - Functionality Multiplier: This represents the number of non-hydrolyzable, polymer-reactive groups, which can range from one to three, providing flexibility in tailoring the coupling agent to specific polymer systems.[6][9]

Classification of Titanate Coupling Agents

Titanate coupling agents are broadly classified into four main types based on their chemical structure, which dictates their reactivity and suitability for different applications.[11][12]

-

Monoalkoxy Type: These are the most common type and are suitable for dry filler systems that do not contain free water.[8][11] They form a monomolecular layer on the filler surface.[6]

-

Monoalkoxy Pyrophosphate Type: This class is designed for use with fillers that have a high moisture content.[8][11] The pyrophosphate group can react with water, mitigating its negative effects on the coupling process.[13]

-

Chelate Type: These agents exhibit excellent hydrolytic stability, making them ideal for water-based polymer systems and fillers with high moisture levels.[8][11]

-

Coordination (Ligand) Type: This type is used to avoid side reactions, such as transesterification, in sensitive polymer systems like polyesters and polyurethanes.[8][11]

Mechanism of Action: A Step-by-Step Breakdown

The primary mechanism of titanate coupling agents involves a two-stage process: surface modification of the inorganic filler followed by interaction with the polymer matrix.

Stage 1: Interfacial Reaction with the Inorganic Filler

The process begins with the reaction of the alkoxy group of the titanate with the surface of the inorganic filler. This can occur through two main pathways:

-

Reaction with Surface Hydroxyl Groups: Similar to silane coupling agents, the alkoxy group can react with hydroxyl (-OH) groups present on the filler surface.

-

Reaction with Free Protons: Uniquely, titanates can also react with free protons (H+) from adsorbed water on the filler surface.[1][5] This makes them effective for a broader range of fillers, including those with few or no hydroxyl groups.

This reaction results in the formation of a chemical bond between the titanium atom and the filler surface, with the release of an alcohol byproduct.[7] This creates a hydrophobic, organophilic monomolecular layer on the filler.[5]

Stage 2: Interaction with the Polymer Matrix

Once the filler surface is modified, the long-chain, non-hydrolyzable groups of the titanate molecule interact with the polymer matrix through several mechanisms:

-

Physical Entanglement: The long alkyl or aromatic chains (Zone d) become physically entangled with the polymer chains, creating a strong mechanical linkage.[6]

-

Transesterification: The Ti-O-C bond (Zone b) can undergo transesterification with ester or carboxyl groups in the polymer, forming covalent bonds.[10]

-

Crosslinking: For thermosetting polymers, the reactive groups (Zone e) can participate in the curing reaction, leading to a crosslinked network at the interface.[6]

Quantitative Effects on Polymer Properties

The use of titanate coupling agents leads to measurable improvements in the properties of polymer composites. The following tables summarize quantitative data from various studies.

Table 1: Effect on Viscosity of Polymer Composites

| Polymer Matrix | Filler | Titanate Coupling Agent | Filler Loading (wt%) | Viscosity Reduction (%) | Reference |

| Polypropylene | CaCO3 | Isopropoxy triisostearoyl titanate | 40 | ~35 | [3] |

| LDPE | CaCO3 | Neoalkoxy titanate | 40 | Significant reduction | [14] |

| Liquid Paraffin | Ground CaCO3 | Tytan CP-219/CP-326 | 60 | ~80 (at 0.4% dosage) | [5][12] |

Table 2: Effect on Mechanical Properties of Polymer Composites

| Polymer Matrix | Filler | Titanate Coupling Agent | Filler Loading (wt%) | Property Improvement | Reference |

| Polypropylene | CaCO3 | Not specified | - | Tensile strength, flexural strength, elongation at break, and impact strength improved. | [6][7] |

| Polypropylene | Talc | Not specified | - | Tensile strength, flexural strength, elongation at break, and impact strength improved. | [8] |

| HDPE | Coal Gangue | Isopropyl tri(dioctylpyrophosphate) titanate | - | Tensile strength, flexural strength, and impact strength enhanced. | [15] |

| PMMA | Nano Barium Titanate | Not specified | 5 | Tensile and flexural strength improved. | [9] |

| PMMA | Nano Barium Titanate | Titanate Coupling Agent | 5 | Fracture toughness increased by 25%. | [16] |

Experimental Protocols

Protocol 1: Surface Treatment of Fillers (Dry Method)

This protocol describes a common laboratory procedure for treating inorganic fillers with a liquid titanate coupling agent.

Materials and Equipment:

-

Inorganic filler (e.g., CaCO3, talc)

-

Liquid titanate coupling agent

-

Diluent solvent (e.g., isopropanol, toluene)

-

High-speed mixer

-

Spray system

-

Oven

Procedure:

-

Drying the Filler: Dry the inorganic filler in an oven at 110-120°C for at least 2 hours to remove any physically adsorbed water.

-

Preparation of Coupling Agent Solution: Dilute the titanate coupling agent with a suitable solvent (e.g., a 1:1 ratio) to ensure uniform distribution on the filler surface.[17]

-

Treatment:

-

Place the dried filler in a high-speed mixer.

-

While the filler is being agitated, spray the diluted coupling agent solution evenly onto the filler.[12] The recommended dosage is typically 0.5-2.0% of the filler weight.[5][18]

-

Continue mixing at high speed for 5-10 minutes to ensure a homogeneous coating.

-

-

Curing: Heat the treated filler at a temperature above 100°C for 15-30 minutes to facilitate the reaction between the coupling agent and the filler surface and to evaporate the solvent.[12]

-

Cooling and Storage: Allow the treated filler to cool to room temperature and store it in a sealed, moisture-proof container.

Protocol 2: Evaluation of Coupling Agent Efficacy - Viscosity Measurement

This protocol outlines a method to quantify the effect of the titanate coupling agent on the viscosity of a filler-polymer system.

Materials and Equipment:

-

Treated and untreated filler

-

Polymer matrix or a model liquid (e.g., liquid paraffin, DOP)

-

Viscometer (e.g., Brookfield viscometer)

-

Beakers

-

Stirring apparatus

Procedure:

-

Sample Preparation:

-

Prepare a series of suspensions of the treated and untreated filler in the polymer matrix or model liquid at a fixed filler concentration (e.g., 40 wt%).

-

Ensure thorough mixing to achieve a uniform dispersion.

-

-

Viscosity Measurement:

-

Measure the viscosity of each suspension using a viscometer at a constant temperature and shear rate.

-

Record the viscosity values for both the treated and untreated filler systems.

-

-

Data Analysis:

-

Compare the viscosity of the suspension with the treated filler to that with the untreated filler.

-

Calculate the percentage of viscosity reduction to quantify the effectiveness of the coupling agent.

-

Conclusion

Titanate coupling agents are powerful tools for enhancing the performance of polymer composites. Their unique mechanism of action, which involves forming a monomolecular layer on the filler surface and subsequently interacting with the polymer matrix through a combination of physical and chemical bonds, leads to significant improvements in filler dispersion, interfacial adhesion, and overall material properties. By understanding the six functional zones of the titanate molecule and the different classifications of these agents, researchers can select the optimal coupling agent for their specific application. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for the development and optimization of advanced composite materials.

References

- 1. researchgate.net [researchgate.net]

- 2. Review of titanate coupling agents and their application for dental composite fabrication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. rubbernews.com [rubbernews.com]

- 5. l-i.co.uk [l-i.co.uk]

- 6. effect-of-titanate-coupling-agent-on-the-mechanical-properties-of-calcium-carbonate-filled-polypropylene - Ask this paper | Bohrium [bohrium.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Tytan | Borica [borica.com]

- 13. Studies on effect of titanate-coupling agent (0.5, 1.5, and 2.5%) on the mechanical, thermal, and morphological properties of fly ash–filled polypropylene composites | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Studies on the effects of titanate and silane coupling agents on the performance of poly (methyl methacrylate)/barium titanate denture base nanocomposites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Titanate Coupling Agent's Usage - TC CHEMICALS CO.,LTD. [tcchem.com.cn]

- 18. Titanate Coupling Agent TC-2 | CAS N/A - TC CHEMICALS CO.,LTD. [tcchem.com.cn]

An In-depth Technical Guide to the Hydrolysis of Titanium Triisostearoylisopropoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Titanium triisostearoylisopropoxide is an organometallic compound of significant interest in materials science and drug delivery due to its unique chemical structure, which combines a reactive titanium-isopropoxide group with three bulky, hydrophobic isostearoyl ligands. This guide provides a comprehensive technical overview of the hydrolysis of this compound, a critical reaction for harnessing its potential in various applications. We will delve into the reaction mechanism, detail experimental protocols for controlled hydrolysis, present quantitative data on analogous systems, and discuss the characterization of the resulting hydrolysis products. This document aims to serve as a foundational resource for professionals leveraging the properties of this versatile titanate.

Introduction

Titanium alkoxides are a class of organometallic compounds widely used as precursors for the synthesis of titanium dioxide (TiO2) nanoparticles, thin films, and hybrid organic-inorganic materials through sol-gel processes.[1] this compound, with its three long isostearoyl chains and one reactive isopropoxy group, stands out due to the profound influence of its steric bulk on its reactivity. The hydrolysis of this compound is the initial and rate-determining step in the formation of titanoxane oligomers and, ultimately, a titanium dioxide network. Understanding and controlling this reaction is paramount for tailoring the properties of the final material for applications ranging from surface modification of inorganic fillers to the encapsulation and delivery of therapeutic agents.[2]

The presence of the bulky isostearoyl groups is expected to significantly retard the hydrolysis rate compared to simpler titanium alkoxides like titanium tetraisopropoxide (TTIP).[3] This steric hindrance provides a unique opportunity for controlled, slower gelation, which can be advantageous in forming uniform coatings and well-defined nanostructures.

The Hydrolysis Reaction Pathway

The hydrolysis of this compound proceeds in a stepwise manner, initiated by the nucleophilic attack of water on the electrophilic titanium center. This is followed by a series of condensation reactions. The overall process can be summarized in two main stages:

-

Hydrolysis: The isopropoxy group (-OCH(CH₃)₂) is replaced by a hydroxyl group (-OH) upon reaction with water, releasing isopropanol as a byproduct. This initial step is often the slowest, particularly for sterically hindered molecules.

-

Condensation: The newly formed hydroxyl groups can then react with other titanium species (either hydrolyzed or unhydrolyzed) to form Ti-O-Ti (oxolation) or Ti-OH-Ti (olation) bridges, eliminating water or isopropanol in the process. This leads to the growth of oligomeric and polymeric titanoxane chains, eventually forming a three-dimensional network.

The following diagram illustrates the generalized signaling pathway for the hydrolysis and condensation of a titanium alkoxide.

Experimental Protocols

While specific protocols for this compound are not widely published, a standard sol-gel procedure can be adapted from methods used for other titanium alkoxides. The key to successful hydrolysis is the controlled addition of water to a solution of the titanate.

Materials and Equipment

-

This compound

-

Anhydrous solvent (e.g., isopropanol, ethanol, toluene)

-

Deionized water

-

Acid or base catalyst (optional, e.g., HCl, NH₄OH)

-

Magnetic stirrer and stir bar

-

Dropping funnel or syringe pump for controlled water addition

-

Inert atmosphere setup (e.g., nitrogen or argon gas line)

General Hydrolysis Procedure (Sol-Gel Method)

The following workflow outlines a typical experimental setup for the controlled hydrolysis of this compound.

Detailed Steps:

-

Preparation of the Titanate Solution: In a clean, dry flask under an inert atmosphere, dissolve a known concentration of this compound in an anhydrous solvent. The choice of solvent can influence the hydrolysis rate and the properties of the resulting gel.

-

Preparation of the Hydrolysis Solution: In a separate vessel, prepare a mixture of the same solvent and deionized water. The molar ratio of water to the titanate is a critical parameter that controls the extent of hydrolysis and condensation. An acid or base catalyst can be added to this solution to control the rates of hydrolysis and condensation.

-

Controlled Addition: With vigorous stirring, slowly add the hydrolysis solution to the titanate solution. A dropping funnel or a syringe pump is recommended for a controlled and uniform addition rate.

-

Aging: After the addition is complete, the resulting sol is typically aged for a period ranging from hours to days at a constant temperature. During this time, condensation reactions continue, leading to the formation of a gel.

-

Drying: The wet gel is then dried to remove the solvent and byproducts. The drying method (e.g., oven drying for a xerogel or supercritical drying for an aerogel) will significantly impact the porosity and surface area of the final material.

Quantitative Data

Direct quantitative data for the hydrolysis of this compound is scarce in the literature. However, data from analogous titanium alkoxides can provide valuable insights into the expected behavior. The following table summarizes typical experimental parameters and observations for the hydrolysis of common titanium alkoxides, which can be used as a starting point for optimizing the hydrolysis of this compound.

| Parameter | Titanium Isopropoxide (TTIP) | Titanium Butoxide (TBT) | Expected for this compound |

| Typical Solvent | Isopropanol, Ethanol | Butanol, Ethanol | Isopropanol, Toluene, Hexane |

| Water/Alkoxide Molar Ratio (r) | 2 - 10 | 2 - 10 | 1 - 5 (lower due to steric hindrance) |

| Typical Catalyst | HCl, HNO₃, NH₄OH | HCl, Acetic Acid, NH₄OH | Mild acid or base, or no catalyst |

| Reaction Temperature | Room Temperature | Room Temperature | Room Temperature to slightly elevated (40-60°C) |

| Observed Gelation Time | Minutes to Hours | Hours | Days to Weeks |

| Resulting Particle Size (TiO₂) | 10 - 50 nm | 20 - 100 nm | Potentially larger, more aggregated structures |

Characterization of Hydrolysis Products

A suite of analytical techniques is necessary to characterize the products of hydrolysis and condensation.

| Analytical Technique | Information Obtained |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Monitoring the disappearance of Ti-O-C bonds and the appearance of Ti-O-Ti and -OH bonds. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR can track the release of isopropanol and changes in the organic ligands. |

| X-ray Diffraction (XRD) | Determining the crystalline phase (anatase, rutile, or amorphous) of the resulting titanium dioxide after calcination. |

| Scanning Electron Microscopy (SEM) | Visualizing the morphology and particle size of the dried gel or calcined powder. |

| Transmission Electron Microscopy (TEM) | High-resolution imaging of nanoparticle size, shape, and crystallinity. |

| Thermogravimetric Analysis (TGA) | Determining the thermal stability and the decomposition profile of the hydrolyzed material. |

| Dynamic Light Scattering (DLS) | Measuring the particle size distribution in the sol phase. |

The logical relationship between experimental parameters and the final product properties is crucial for tailoring the material synthesis.

Applications in Drug Development

The controlled hydrolysis of this compound is particularly relevant to drug delivery applications. The resulting hybrid organic-inorganic materials can serve as matrices for the encapsulation and sustained release of therapeutic agents. The hydrophobic isostearoyl groups can enhance the loading of lipophilic drugs, while the inorganic titanium dioxide backbone provides structural integrity. By carefully tuning the hydrolysis conditions, the porosity and degradation rate of the matrix can be controlled, allowing for tailored drug release profiles. Furthermore, the biocompatibility of titanium dioxide makes these materials promising candidates for implant coatings and injectable drug depots.

Conclusion

The hydrolysis of this compound is a complex yet highly controllable process that serves as the foundation for creating advanced materials. While direct experimental data for this specific compound is limited, a thorough understanding of the principles of titanium alkoxide chemistry allows for the rational design of experimental protocols. The steric hindrance imparted by the isostearoyl ligands is a key feature that can be exploited to achieve slower, more controlled reactions. By carefully manipulating experimental parameters such as solvent, water-to-alkoxide ratio, and temperature, researchers can tailor the properties of the resulting materials for a wide range of applications, from advanced composites to sophisticated drug delivery systems. This guide provides a solid framework for scientists and engineers to begin exploring the potential of this unique organotitanate compound.

References

An In-depth Technical Guide on the Thermal Stability of Titanium Triisostearoylisopropoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of Titanium triisostearoylisopropoxide (TTIP), an organotitanate coupling agent with significant applications in materials science and potentially in drug delivery systems. Due to the limited availability of public data on the thermal analysis of the pure compound, this guide synthesizes information from studies on related compounds and materials incorporating TTIP to provide a robust understanding of its thermal behavior.

Introduction to this compound

This compound is a versatile organometallic compound, primarily known for its role as a coupling agent.[1] Its molecular structure, featuring a central titanium atom bonded to three bulky isostearoyl groups and one isopropoxy group, allows it to effectively bridge the interface between inorganic fillers and organic polymer matrices.[1] This property is crucial for enhancing the mechanical and thermal properties of composite materials.[2] The synthesis of this compound is typically achieved through the transesterification reaction between titanium tetraisopropoxide and isostearic acid.[1][3]

Thermal Stability Profile

Expected Thermal Decomposition Mechanism:

The thermal decomposition of this compound is expected to occur in distinct stages:

-

Initial Decomposition: The first stage, occurring at a lower temperature, would involve the loss of the isopropoxy group.[1]

-

Main Decomposition: At higher temperatures, the more stable isostearoyl groups will decompose. A sharp weight loss in this stage would correspond to the breakdown of these long hydrocarbon chains.[4]

-

Final Residue: The final residue at the end of the analysis is expected to be titanium dioxide (TiO₂).[1]

Irritating fumes and organic acid vapors may be released when the material is exposed to high temperatures or an open flame. Hazardous decomposition products include butenes, isopropanol, organic acid vapors, and titanium oxide.[5]

Inferred Thermal Stability from Composite Materials:

Studies on composite materials have shown that the incorporation of titanate coupling agents like this compound can significantly enhance the thermal stability of the matrix material. For instance, the initial thermal decomposition temperature of room temperature vulcanized silicone rubber (RTV) increased from 344.6 °C to 420 °C with the addition of a titanate-modified nano-filler. While this data pertains to a composite, it underscores the inherent thermal robustness of the titanate coupling agent itself.

Quantitative Thermal Analysis Data (Hypothetical)

While specific experimental data is unavailable, the following table presents a hypothetical summary of TGA data based on the expected decomposition pattern and information from related compounds. This data is for illustrative purposes and should not be considered as experimentally verified.

| Temperature Range (°C) | Weight Loss (%) | Associated Decomposition Event |

| 150 - 250 | ~6% | Loss of the isopropoxy group |

| 350 - 500 | ~85% | Decomposition of the three isostearoyl groups |

| > 500 | - | Formation of stable Titanium Dioxide (TiO₂) residue |

Experimental Protocols

Detailed experimental protocols for the thermal analysis of pure this compound are not available in the cited literature. However, a general methodology for conducting such an analysis would be as follows:

4.1. Thermogravimetric Analysis (TGA)

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, to prevent oxidation. The flow rate is usually maintained at 20-50 mL/min.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The instrument records the sample weight as a function of temperature. The resulting TGA curve is a plot of percentage weight loss versus temperature. The derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

4.2. Differential Scanning Calorimetry (DSC)

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is hermetically sealed in an aluminum or copper pan. An empty sealed pan is used as a reference.

-

Atmosphere: The analysis is typically performed under an inert nitrogen atmosphere with a constant purge rate (e.g., 20-50 mL/min).

-

Heating Program: The sample and reference are subjected to a controlled temperature program, which may include heating and cooling cycles at a specified rate (e.g., 10 °C/min).

-

Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference as a function of temperature. The resulting DSC curve reveals thermal transitions such as melting, crystallization, and glass transitions.

Visualizations

5.1. Synthesis of this compound

Caption: Synthesis of this compound.

5.2. Mechanism of Action as a Coupling Agent

Caption: Coupling agent mechanism at the interface.

5.3. Expected Thermal Decomposition Pathway

Caption: Expected thermal decomposition stages.

References

- 1. This compound | 61417-49-0 | Benchchem [benchchem.com]

- 2. The Impact of Plasma Surface Treatments on the Mechanical Properties and Magnetic Performance of FDM-Printed NdFeB/PA12 Magnets [mdpi.com]

- 3. Buy Isopropyl titanium triisostearate (EVT-318269) | 61417-49-0 [evitachem.com]

- 4. researchgate.net [researchgate.net]

- 5. Dextrine palmitate | 83271-10-7 | Benchchem [benchchem.com]

An In-depth Technical Guide on the Solubility of Titanium Triisostearoylisopropoxide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Titanium triisostearoylisopropoxide (TTS) in various organic solvents. Due to the limited availability of precise quantitative data in public literature, this document focuses on presenting the existing qualitative solubility information, a detailed experimental protocol for determining solubility, and a logical workflow for solvent selection. This guide is intended to be a valuable resource for laboratory work involving this versatile organometallic compound.

Core Concepts: Understanding the Solubility of this compound

This compound is a titanate coupling agent known for its role in improving the dispersion of inorganic fillers in organic polymer matrices. Its molecular structure, featuring a central titanium atom bonded to three bulky, non-polar isostearoyl groups and one isopropoxy group, dictates its solubility behavior. The long hydrocarbon chains of the isostearoyl groups contribute to its affinity for non-polar organic solvents, while the reactive isopropoxy group makes it susceptible to hydrolysis in the presence of water.

Qualitative Solubility Data

Published data on the solubility of this compound is primarily qualitative. The following table summarizes the available information.[1] It is important to note that TTS reacts with water, leading to decomposition.[2] One source provides a calculated water solubility of 597 μg/L at 25°C, which is consistent with it being practically insoluble.[3]

| Solvent | Qualitative Solubility |

| N,N-Dimethylformamide | Very soluble |

| Methanol | Soluble |

| Glacial Acetic Acid | Sparingly soluble |

| Chloroform | Very slightly soluble |

| Water | Practically insoluble (Reacts) |

Experimental Protocol for Determining Solubility of this compound

The following is a detailed methodology for determining the solubility of this compound in an organic solvent. This protocol is designed to account for the compound's moisture sensitivity.

Objective: To determine the solubility of this compound in a given anhydrous organic solvent at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (TTS)

-

Anhydrous organic solvent of interest (e.g., isopropanol, toluene, xylene, hexane)

-

Inert gas (Nitrogen or Argon)

-

Glass vials with PTFE-lined screw caps

-

Magnetic stirrer and stir bars

-

Thermostatically controlled water bath or incubator

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Analytical balance

-

Volumetric flasks

-

Gas-tight syringes

-

Glove box or Schlenk line (recommended)

Procedure:

-

Preparation of Saturated Solution:

-

All glassware should be oven-dried and cooled under a stream of inert gas to remove any adsorbed moisture.

-

If available, perform all manipulations within a glove box or using Schlenk line techniques to maintain an inert atmosphere.

-

Add a pre-weighed excess amount of TTS to a vial.

-

Using a gas-tight syringe, add a known volume of the anhydrous organic solvent to the vial.

-

Add a magnetic stir bar to the vial.

-

Seal the vial tightly with the PTFE-lined screw cap.

-

Place the vial in a thermostatically controlled water bath or incubator set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached. Periodically, turn off the stirrer and allow the excess solid to settle. Observe for any undissolved material.

-

-

Sample Collection and Analysis:

-

After the equilibration period, stop the stirring and allow the undissolved TTS to settle completely.

-

Carefully draw a known volume of the supernatant (the clear liquid phase) into a gas-tight syringe fitted with a syringe filter. It is crucial to avoid transferring any solid particles.

-

Transfer the filtered supernatant to a pre-weighed volumetric flask.

-

Evaporate the solvent under a stream of inert gas or under vacuum at a controlled temperature.

-

Once the solvent is completely removed, weigh the volumetric flask containing the dried TTS residue.

-

The mass of the dissolved TTS can be calculated by subtracting the initial weight of the flask from the final weight.

-

The solubility can then be expressed in terms of g/100 mL or mol/L.

-

-

Data Interpretation:

-

Repeat the experiment at least three times to ensure the reproducibility of the results.

-

The average of the results will provide the solubility of TTS in the specific organic solvent at the tested temperature.

-

Logical Workflow for Solvent Selection

The selection of an appropriate solvent for this compound is critical for its effective application. The following diagram illustrates a logical workflow for this process.

Caption: A logical workflow for selecting a suitable organic solvent for this compound.

Signaling Pathway and Experimental Workflow Diagrams

For clarity in experimental design and understanding potential molecular interactions, visual representations are invaluable.

Caption: A streamlined workflow for the experimental determination of TTS solubility.

It is important to note that while no specific signaling pathways involving this compound in a drug development context are documented in the provided search results, its primary industrial application involves surface modification. The following diagram illustrates this general mechanism of action.

Caption: General mechanism of inorganic filler surface modification by this compound.

References

An In-depth Technical Guide to CAS 61417-49-0: Titanium Triisostearoylisopropoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical substance with CAS number 61417-49-0, identified as Titanium triisostearoylisopropoxide. It is an organometallic compound primarily utilized as a coupling agent and surface modifier in various industrial applications, particularly in cosmetics and polymer composites. This document details its physicochemical properties, synthesis, mechanism of action, applications, and toxicological profile, presenting data in a structured format for ease of reference and comparison.

Chemical Identification and Physicochemical Properties

This compound is the chemical name associated with CAS number 61417-49-0. It is also known by several synonyms, including Isopropyl titanium triisostearate and Tris(isooctadecanoato-O)(propan-2-olato)titanium[1][2]. There are some discrepancies in the reported molecular formula and weight across different sources, which are noted in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 61417-49-0 | [1][3] |

| Molecular Formula | C57H116O7Ti | [3] |

| C228H436O16Ti | [1][2] | |

| Molecular Weight | 961.4 g/mol | [3] |

| 3481.76 g/mol | [1][2] | |

| Appearance | Burgundy transparent viscous liquid | [1][3] |

| Density | Approximately 0.95 g/cm³ at 25°C | [1][3] |

| Boiling Point | 400.8 °C at 760 mmHg | [1][] |

| Flash Point | 93 °C - 105°C | [1][3] |

| Refractive Index | 1.4810 | [1][3] |

| Vapor Pressure | 60.2 hPa at 25°C | [1][3] |

| Water Solubility | 597 μg/L at 25°C | [1] |

Synthesis

The most common method for synthesizing this compound is through a transesterification reaction between a titanium alkoxide precursor, typically titanium tetraisopropoxide, and isostearic acid.[3][5] The isopropoxy groups on the titanium atom are sequentially replaced by isostearate groups.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on general descriptions of the synthesis.[3][5]

Materials:

-

Titanium tetraisopropoxide

-

Isostearic acid (3 equivalents)

-

An inert solvent (e.g., toluene)

-

Nitrogen gas supply

-

Reaction vessel with a stirrer, condenser, and thermometer

Procedure:

-

Charge the reaction vessel with titanium tetraisopropoxide and the inert solvent under a nitrogen atmosphere to prevent hydrolysis from atmospheric moisture.

-

Begin stirring and gradually add three equivalents of isostearic acid to the mixture.

-

Heat the reaction mixture to a temperature range of 180-220°C.

-

The isopropanol byproduct is continuously removed, often as an azeotrope with the solvent, to drive the reaction to completion.

-

The reaction progress can be monitored by measuring the amount of isopropanol collected.

-

Once the reaction is complete, the solvent is removed under reduced pressure.

-

The resulting product, this compound, is a viscous liquid and can be further purified if necessary, for example, by filtration.

Synthesis Workflow Diagram

Caption: Synthesis of this compound.

Mechanism of Action as a Coupling Agent

This compound functions as a coupling agent by acting as a molecular bridge between inorganic and organic materials, thereby improving their compatibility and adhesion.[6][7] The isopropoxide group can hydrolyze to form a reactive Ti-OH group that bonds with hydroxyl groups on the surface of inorganic fillers. The long, bulky isostearoyl groups then physically entangle with the polymer matrix, creating a strong bond.[8]

Mechanism of Action Diagram

Caption: Mechanism of a Titanate Coupling Agent.

Applications

The primary applications of this compound are in the cosmetics and polymer industries, where it serves to improve the properties of composite materials.

Table 2: Applications of this compound

| Industry | Application | Function | Source(s) |

| Cosmetics | Makeup (foundations, concealers, lipstick), Sunscreens | Surface treatment for pigments, dispersing agent, enhances adherence and texture. | [9][10][11] |

| Plastics & Rubber | Filled polymer composites | Improves compatibility between inorganic fillers (e.g., CaCO3, clay) and the polymer matrix, enhancing mechanical properties. | [12][13] |

| Coatings | Paints and coatings | Improves adhesion and durability, facilitates pigment dispersion. | [12] |

| Magnetic Recording | Magnetic media | Improves dispersion of magnetic particles and their adhesion to the substrate. | [12] |

Toxicological Profile

The safety of Isopropyl Titanium Triisostearate has been evaluated for its use in cosmetics. The Cosmetic Ingredient Review (CIR) Expert Panel concluded that it is safe in cosmetics in the present practices of use and concentration when used as a surface modifier.[5] Studies have shown it to be non-irritating and non-sensitizing to the skin in human tests.[5] The oral and dermal toxicity are reported to be low. However, toxicological data for other applications and exposure routes are limited. The thermal decomposition of titanium alkoxides can lead to the formation of titanium dioxide (TiO2).[14][15] While TiO2 is generally considered to have low toxicity, nanoparticles of TiO2 have been classified as "possibly carcinogenic to humans" by the International Agency for Research on Cancer (IARC) through inhalation.[15][16]

Table 3: Summary of Toxicological Data

| Test | Result | Source(s) |

| Acute Oral Toxicity (rats) | LD50 > 10,000 mg/kg | |

| Acute Dermal Toxicity (rabbits) | LD50 > 10,000 mg/kg | |

| Skin Irritation (rabbits) | No skin irritation | |

| Eye Irritation (rabbits) | No eye irritation | |

| Skin Sensitization (humans) | Non-sensitizer | [5] |

Conclusion

This compound (CAS 61417-49-0) is a versatile organotitanate that plays a crucial role as a coupling agent in various industrial applications. Its ability to chemically bridge inorganic fillers and organic polymers leads to significant improvements in the properties of composite materials. While it has a favorable safety profile for cosmetic use, appropriate handling and safety precautions should be observed, particularly in industrial settings where exposure levels may be higher. Further research into its long-term environmental fate and potential toxicological effects in non-cosmetic applications would be beneficial for a more complete understanding of this compound.

References

- 1. Cas 61417-49-0,this compound | lookchem [lookchem.com]

- 2. chembk.com [chembk.com]

- 3. Buy Isopropyl titanium triisostearate (EVT-318269) | 61417-49-0 [evitachem.com]

- 5. cir-safety.org [cir-safety.org]

- 6. Action Mechanism and Characters of Coupling Agent - TC CHEMICALS CO.,LTD. [tcchem.com.cn]

- 7. nbinno.com [nbinno.com]

- 8. What is the mechanism of action of titanate coupling agent?- Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]

- 9. Isopropyl Titanium Triisostearate - Noncomedogenic Skincare, Sunscreen Products | South Africa [noncomedogenic.co.za]

- 10. paulaschoice.co.uk [paulaschoice.co.uk]

- 11. lesielle.com [lesielle.com]

- 12. Titanium triisostearoylisopropoxide_Nanjing Rong an Chemical Technology Co., Ltd. [ronganchem.cn]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Titanium dioxide in our everyday life; is it safe? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CCOHS: Titanium Dioxide [ccohs.ca]

Organotitanium Compounds in Materials Science: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Organotitanium compounds, characterized by a titanium-carbon bond, have emerged as a versatile and powerful class of reagents and precursors in modern materials science. Their unique reactivity, driven by the oxophilicity and Lewis acidity of the titanium center, has enabled significant advancements in polymer synthesis, thin film deposition, and the development of novel biomedical materials. This technical guide provides a comprehensive overview of the core applications of organotitanium compounds, with a focus on practical experimental protocols, quantitative performance data, and the underlying mechanistic pathways.

Key Classes of Organotitanium Compounds and Their Applications

Organotitanium chemistry is dominated by derivatives of titanium in the +4 oxidation state, most notably titanocene and titanium alkoxide complexes. These compounds serve as foundational building blocks for a diverse array of materials with tailored properties.

Titanocene Derivatives: Catalysts and Anticancer Agents

Titanocene dichloride, Cp₂TiCl₂, is a seminal organotitanium compound that serves as a precursor to a wide range of catalytically active species and therapeutic agents.

-

Polymerization Catalysis: Titanocene-based catalysts, often activated by co-catalysts like methylaluminoxane (MAO), are homogeneous catalysts used in olefin polymerization. They offer the advantage of producing polymers with narrow molecular weight distributions and controlled stereochemistry.

-

Organic Synthesis: Titanocene derivatives are employed in a variety of organic transformations, including methylenation reactions (e.g., Tebbe and Petasis reagents), reductions, and C-C bond formation.

-

Biomedical Applications: Titanocene complexes have been extensively investigated for their anticancer properties. Their proposed mechanism of action involves interaction with cellular macromolecules, leading to apoptosis. The cytotoxic effects of various titanocene derivatives are often evaluated by determining their half-maximal inhibitory concentration (IC₅₀) against different cancer cell lines.

Ziegler-Natta Catalysts: Cornerstone of Polyolefin Production

Ziegler-Natta catalysts, typically heterogeneous systems composed of a titanium compound (e.g., TiCl₄) on a magnesium chloride support and an organoaluminum co-catalyst (e.g., triethylaluminium), are industrial workhorses for the production of polyolefins like polyethylene and polypropylene.[1] The performance of these catalysts is highly dependent on their composition and the polymerization conditions.

Titanium Alkoxides: Precursors for Advanced Materials

Titanium alkoxides, such as titanium tetraisopropoxide (TTIP), are versatile precursors for the synthesis of titanium dioxide (TiO₂) thin films and nanoparticles. These materials find applications in a wide range of fields, including photocatalysis, solar cells, and protective coatings, owing to their unique electronic and optical properties.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key organotitanium compounds and their application in materials fabrication.

Synthesis of Titanocene Dichloride (Cp₂TiCl₂)

Method: Sodium Cyclopentadienide Route [2][3]

This is a widely used method for the laboratory-scale synthesis of titanocene dichloride.

Materials:

-

Sodium metal

-

Cyclopentadiene (freshly cracked from dicyclopentadiene)

-

Titanium tetrachloride (TiCl₄)

-

Tetrahydrofuran (THF), anhydrous

-

Toluene, anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Hexane, anhydrous

Procedure:

-

Preparation of Sodium Cyclopentadienide: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add freshly cut sodium metal to anhydrous THF under a nitrogen atmosphere. While stirring, add freshly cracked cyclopentadiene dropwise to the sodium suspension at a rate that maintains a gentle reflux. Continue stirring until all the sodium has reacted to form a pink to white suspension of sodium cyclopentadienide.

-

Reaction with Titanium Tetrachloride: Cool the sodium cyclopentadienide suspension in an ice bath. Slowly add a solution of titanium tetrachloride in anhydrous toluene dropwise via the dropping funnel. A vigorous reaction will occur, and the color of the mixture will turn deep red.

-

Work-up and Purification: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Remove the solvent under reduced pressure. The resulting solid residue is then extracted with dichloromethane. The extract is filtered to remove sodium chloride.

-

Crystallization: The filtrate is concentrated, and titanocene dichloride is precipitated by the addition of hexane. The resulting bright red crystals are collected by filtration, washed with hexane, and dried under vacuum.

Characterization:

Synthesis of Tebbe's Reagent

Method: Reaction of Titanocene Dichloride with Trimethylaluminum [5][6]

Caution: Tebbe's reagent and trimethylaluminum are pyrophoric and must be handled under a strict inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

Materials:

-

Titanocene dichloride (Cp₂TiCl₂)

-

Trimethylaluminum (Al(CH₃)₃) in toluene

-

Toluene, anhydrous

Procedure:

-

In a Schlenk flask under an argon or nitrogen atmosphere, dissolve titanocene dichloride in anhydrous toluene.

-

Cool the solution in an ice bath.

-

Slowly add a solution of trimethylaluminum in toluene dropwise with stirring. Methane gas will evolve during the addition.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several days (typically 3 days). A red solution/slurry of Tebbe's reagent will form.

-

For many applications, the reagent can be used in situ. If isolation is required, the product can be recrystallized from toluene to remove aluminum byproducts.

Synthesis of Petasis Reagent (Dimethyl Titanocene)

Method: Reaction of Titanocene Dichloride with Methyllithium or Methylmagnesium Chloride [5][7]

Materials:

-

Titanocene dichloride (Cp₂TiCl₂)

-

Methyllithium (CH₃Li) in diethyl ether or Methylmagnesium chloride (CH₃MgCl) in THF

-

Toluene, anhydrous

-

Diethyl ether or THF, anhydrous

Procedure:

-

In a Schlenk flask under an inert atmosphere, suspend titanocene dichloride in anhydrous toluene or diethyl ether.

-

Cool the suspension to a low temperature (e.g., -78 °C).

-

Slowly add the methyllithium or methylmagnesium chloride solution dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

-

The orange-colored solution of the Petasis reagent can be used directly for subsequent reactions.

Ziegler-Natta Polymerization of Ethylene

Catalyst System: TiCl₄/MgCl₂ (supported catalyst) and Triethylaluminum (TEAL) (co-catalyst).

Materials:

-

TiCl₄/MgCl₂ supported catalyst

-

Triethylaluminum (TEAL) solution in hexane

-

Hexane, polymerization grade (anhydrous and deoxygenated)

-

Ethylene, polymerization grade

-

Hydrogen (for molecular weight control)

Procedure:

-

Reactor Preparation: A stainless-steel autoclave reactor is thoroughly dried and purged with nitrogen.

-

Catalyst Slurry Preparation: In a separate vessel under an inert atmosphere, a slurry of the TiCl₄/MgCl₂ catalyst in hexane is prepared.

-

Polymerization:

-

The reactor is charged with hexane and the desired amount of TEAL solution.

-

The reactor is heated to the desired polymerization temperature (e.g., 80 °C).

-

The catalyst slurry is injected into the reactor.

-

Ethylene is continuously fed into the reactor to maintain a constant pressure (e.g., 9 bar).[9]

-

If required, hydrogen is added to control the molecular weight of the polymer.

-

The polymerization is allowed to proceed for a set period.

-

-

Termination and Product Isolation:

-

The polymerization is terminated by venting the ethylene and adding a quenching agent (e.g., acidified methanol).

-

The polyethylene powder is collected by filtration, washed with methanol and water, and dried in a vacuum oven.

-

Atmospheric Pressure Chemical Vapor Deposition (APCVD) of TiO₂ Thin Films

Precursor: Titanium Tetraisopropoxide (TTIP)[10][11][12]

Experimental Setup: A horizontal cold-wall APCVD reactor with a heated substrate holder.

Materials:

-

Titanium tetraisopropoxide (TTIP)

-

Nitrogen or Argon (carrier gas)

-

Oxygen or water vapor (oxidant)

-

Substrates (e.g., silicon wafers, glass slides)

Procedure:

-

Substrate Preparation: The substrates are cleaned using a standard procedure (e.g., RCA clean for silicon wafers) and placed on the substrate holder in the reactor.

-

Deposition:

-

The reactor is purged with the carrier gas.

-

The substrate is heated to the desired deposition temperature (e.g., 400-500 °C).

-

The TTIP precursor is heated in a bubbler to generate vapor, which is then carried into the reactor by the carrier gas.

-

The oxidant (oxygen or water vapor) is introduced into the reactor through a separate line.

-

The precursor and oxidant react at the heated substrate surface to deposit a TiO₂ thin film.

-

The deposition time is controlled to achieve the desired film thickness.

-

-

Cooling and Characterization: After deposition, the precursor and oxidant flows are stopped, and the reactor is cooled down to room temperature under a flow of the carrier gas. The deposited films are then characterized for their thickness, morphology, crystallinity, and optical properties.

Evaluation of Cytotoxicity of Titanocene Derivatives (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[6][13][14]

-

Cell Seeding: Cancer cells (e.g., MCF-7, HT-29) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The titanocene compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these different concentrations of the compound and incubated for a specific period (e.g., 72 hours). Control wells with untreated cells and solvent-only treated cells are also included.

-

MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution is added to each well. The plate is then incubated for a few hours to allow the formation of formazan crystals.

-

Solubilization of Formazan: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Quantitative Data Presentation

Performance of Ziegler-Natta Catalysts for Propylene Polymerization

| Catalyst System | Activity (kg PP/g Cat·h) | Isotacticity Index (%) | Molecular Weight (Mw) ( g/mol ) | Reference |

| TiCl₄/MgCl₂/ID-2 (POP-supported) | 15.3 | 98.2 | - | [16] |

| TiCl₄/MgCl₂/ID-2 (conventional) | - | 97.7 | - | [16] |

| TiCl₄/MgCl₂ (no internal donor) | 4.3 | 91.5 | - | [16] |

| ZN catalyst with U-donor | 55.6 | - | - | [17] |

| ZN catalyst with C-donor | 66.5 | - | - | [17] |

*ID-2: 3-methyl-5-tert-butyl-1,2-phenylene dibenzoate. POP: Porous Organic Polymer. Data for Mw was not consistently available in the provided snippets for a direct comparison in this table.

Cytotoxicity of Titanocene Derivatives against Cancer Cell Lines

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Titanocene Dichloride (Cp₂TiCl₂) | MCF-7 (Breast) | 570 | [2][18] |

| Titanocene Dichloride (Cp₂TiCl₂) | HT-29 (Colon) | 413 | [2][18] |

| Titanocene Dichloride (Cp₂TiCl₂) | HMLER (Breast) | >100 | [2] |

| Titanocene Dichloride (Cp₂TiCl₂) | HMLER-shEcad (Breast CSC) | >100 | [2] |

| Titanocene Y | MCF-7 (Breast) | 4.1 | [19] |

| Titanocene Y | HT-29 (Colon) | 5.9 | [19] |

| Titanocene C | LLC-PK (Kidney) | 5.5 | [20] |

| Titanocenyl-Clionasterol | HT-29 (Colon) | 16.2 | [19] |

| Titanocenyl-Pregnenolone | MCF-7 (Breast) | 13 | [19] |

| Cp₂Ti(mefenamate)₂ | HMLER (Breast) | 33.4 | [2] |

| Cp₂Ti(flufenamate)₂ | HMLER (Breast) | 11.5 | [2] |

Performance of Dye-Sensitized Solar Cells (DSSCs) with Titanate Materials

| DSSC Configuration | Jsc (mA/cm²) | Voc (V) | Fill Factor (FF) | Efficiency (η) (%) | Reference |

| Without Titanate Co-adsorbent | - | - | - | - | |

| With Titanate Co-adsorbent | Increased | Increased | - | Increased | |

| BaTiO₃ compact layer | - | - | - | 5.91 | [5] |

| Without BaTiO₃ compact layer | - | - | - | 5.05 | [5] |

| TiO₂ nanoparticles (blackberry dye) | - | - | - | 0.0493 | [21] |

Note: The available search results for solar cells did not provide a comprehensive table with directly comparable organotitanium compounds. The data presented reflects the impact of titanate materials in a broader sense on DSSC performance. More specific quantitative data for organotitanium sensitizers or other components is an area for further investigation.

Visualization of Pathways and Workflows

Synthesis of Titanocene Dichloride

Caption: Synthesis of Titanocene Dichloride.

Ziegler-Natta Polymerization (Cossee-Arlman Mechanism)

Caption: Ziegler-Natta Polymerization Mechanism.

Experimental Workflow for Cytotoxicity (MTT) Assay

Caption: Cytotoxicity (MTT) Assay Workflow.

Conclusion

Organotitanium compounds represent a cornerstone in various areas of materials science, offering a rich platform for innovation. From the precise control over polymer architecture afforded by Ziegler-Natta and metallocene catalysts to the fabrication of functional thin films and the development of promising anticancer agents, the impact of this class of compounds is undeniable. This guide has provided a detailed overview of the synthesis, application, and evaluation of key organotitanium-based systems. The experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers and professionals in the field, facilitating further exploration and advancement in the exciting realm of organotitanium chemistry and its application to materials science and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-breast cancer stem cell activity of titanocene complexes of non-steroidal anti-inflammatory drugs - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01491C [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. TiCl4/MgCl2/MCM-41 Bi-Supported Ziegler–Natta Catalyst: Effects of Catalyst Composition on Ethylene/1-Hexene Copolymerization [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. texaschildrens.org [texaschildrens.org]

- 7. researchgate.net [researchgate.net]

- 8. engj.org [engj.org]

- 9. Atmospheric pressure chemical vapour deposition of titanium dioxide coatings on glass - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. TiO2 Coatings Via Atmospheric-Pressure Plasma-Enhanced Chemical Vapor Deposition for Enhancing the UV-Resistant Properties of Transparent Plastics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. scielo.br [scielo.br]

- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. scispace.com [scispace.com]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and Cytotoxicity Studies of Titanocene C Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 21. insights.globalspec.com [insights.globalspec.com]

Methodological & Application

Application Notes and Protocols: Titanium Triisostearoylisopropoxide in Polymer Composites

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Titanium Triisostearoylisopropoxide (KR-TTS) as a coupling agent in polymer composites. The information compiled from various scientific sources outlines its mechanism of action, and its effects on the mechanical and thermal properties of composites, and provides generalized experimental protocols for its application.

Introduction to this compound (KR-TTS)